Flezelastine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30FN3O/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22/h1-5,7-8,10-15,25H,6,9,16-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFSNUYUXXPVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110406-33-2 (hydrochloride) | |
| Record name | Flezelastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135381770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90869845 | |
| Record name | 4-[(4-Fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135381-77-0 | |
| Record name | Flezelastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135381770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLEZELASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K18757UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Modifications of Flezelastine
Isotopic Labeling Techniques for Flezelastine in Mechanistic Studies
Isotopic labeling is an indispensable tool in drug development for elucidating the pharmacokinetic properties and metabolic fate of a new chemical entity. nih.gov By replacing one or more atoms of a molecule with their isotopes, the compound can be traced within a biological system.
Carbon-14 (¹⁴C) is a widely used isotope for labeling drug candidates for pharmacokinetic studies due to its long half-life (5,730 years) and the prevalence of carbon in organic molecules. googleapis.com Its low-energy beta emissions make it relatively safe to handle while allowing for sensitive detection.
¹⁴C-labeled this compound was specifically prepared for pharmacokinetic investigations. researchgate.netresearchgate.net The synthesis was designed to place the radioactive label in a stable position within the molecule to prevent its loss through metabolic processes. This was achieved through a convergent synthesis starting with [7,8-¹⁴C]-phthalic anhydride, ensuring the ¹⁴C atoms were integrated into the aromatic part of the phthalazinone core. researchgate.net This strategic placement allows for the tracking of the drug and all of its metabolites that retain this core structure. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | [7,8-¹⁴C]-Phthalic Anhydride | researchgate.net |
| Synthesis Strategy | Convergent Synthesis | researchgate.net |
| Product | ¹⁴C-Flezelastine Hydrochloride | researchgate.net |
| Amount Synthesized | 1.5 g | researchgate.net |
| Specific Activity | 3 MBq/mg | researchgate.net |
The preparation of radiolabeled compounds like ¹⁴C-flezelastine is a critical step in the preclinical evaluation of a drug candidate. These studies, often referred to as Absorption, Distribution, Metabolism, and Excretion (ADME) studies, are fundamental to understanding how a drug behaves in a living organism before it can be tested in humans. nih.gov
By administering ¹⁴C-flezelastine to animal models, researchers can:
Determine Routes of Excretion : Quantify the amount of radioactivity eliminated through urine and feces, establishing the primary clearance pathways.
Profile Metabolites : Isolate and identify the chemical structures of metabolites in plasma, urine, and feces. This helps to determine if the drug is converted into active, inactive, or potentially toxic byproducts. nih.gov
Assess Tissue Distribution : In some preclinical studies, whole-body autoradiography can be used to visualize where the drug and its metabolites accumulate in the body, identifying potential target tissues and sites of off-target accumulation.
The data gathered from these preclinical studies using radiolabeled this compound are essential for building a comprehensive profile of the drug's disposition and metabolic fate, which is a prerequisite for advancing to clinical trials.
¹⁴C-Labeling of this compound for Pharmacokinetic Investigations
Stereochemical Aspects in this compound Synthesis and Characterization
This compound is a chiral compound and is utilized as a racemic mixture, meaning it consists of an equal 50:50 mixture of its (+)- and (-)-enantiomers. ncats.ioncats.iolibretexts.org The separation, characterization, and distinct biological behavior of these enantiomers are critical aspects of its chemical profile.
The resolution of this compound's enantiomers has been successfully achieved using analytical techniques that can differentiate between chiral molecules. Since enantiomers possess identical physical properties like melting point and solubility, their separation requires a chiral environment. libretexts.orglibretexts.org This is commonly achieved through chiral chromatography or by reacting the racemate with a pure chiral reagent to form diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org
For this compound, two primary methods have been developed to separate and analyze its enantiomers and investigate its stereoselective metabolism. nih.gov
High-Performance Liquid Chromatography (HPLC): A chiral HPLC method using a Chiralpak AD column has been effective for the separation of this compound's enantiomers. This method also allows for the simultaneous separation of the N-dephenethyl metabolite. nih.gov
Capillary Zone Electrophoresis (CZE): Chiral separation has also been accomplished using CZE with the addition of β-cyclodextrin as a chiral selector to the run buffer. nih.gov
| Technique | Stationary/Mobile Phase Detail | Separated Components | Reference |
|---|---|---|---|
| Chiral High-Performance Liquid Chromatography (HPLC) | Chiralpak AD column | (+)-Flezelastine, (-)-Flezelastine, N-dephenethyl metabolite | nih.gov |
| Chiral Capillary Zone Electrophoresis (CZE) | β-cyclodextrin added to run buffer | (+)-Flezelastine, (-)-Flezelastine | nih.gov |
Metabolism studies have revealed significant stereoselectivity in the biotransformation of this compound, with different species showing different preferences. nih.gov Incubations of racemic this compound with liver microsomes from various species demonstrated these differences. Porcine liver microsomes, for instance, showed the highest enantioselectivity, preferentially metabolizing (-)-Flezelastine. nih.gov In contrast, incubations with bovine liver microsomes led to a predominance of the N-dephenethylthis compound enantiomer formed from (+)-Flezelastine. nih.gov Furthermore, the formation of a novel hydroxylated metabolite was found to be exclusive to the biotransformation of the (+)-enantiomer in induced rat liver microsomes. nih.gov
Preclinical Pharmacological Characterization of Flezelastine
Research on Antiallergic and Antiasthmatic Activity Mechanisms of Flezelastine
This compound is recognized as a novel phthalazinone derivative with potential antiasthmatic and antiallergic properties. researchgate.net Research into its mechanisms of action suggests that its therapeutic effects in asthma and allergies may stem from its ability to modulate various biological pathways. The antiasthmatic effects of compounds like this compound can be attributed to several mechanisms, including the inhibition of histamine (B1213489) H1 receptors, anticholinergic properties, and the stabilization of mast cells. nih.gov These actions collectively contribute to reducing airway inflammation and bronchoconstriction, which are characteristic of asthmatic and allergic responses. nih.gov
Investigation of this compound in Multidrug Resistance Reversal
A significant area of preclinical research on this compound has been its capacity to counteract multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump anticancer drugs out of cells. tandfonline.comiiarjournals.orgnih.gov
In Vitro Models for Studying Multidrug Resistance (MDR) Phenotypes
The study of MDR and the efficacy of reversal agents like this compound rely on robust in vitro models. tandfonline.com A common approach involves developing drug-resistant cancer cell lines through stepwise selection with increasing concentrations of a chemotherapeutic agent. iiarjournals.orgnih.gov For instance, rat C6 glioblastoma cell lines resistant to doxorubicin (B1662922) (C6 0.5) and vincristine (B1662923) (C6 1V) have been used to investigate the MDR phenotype. nih.gov These cell lines exhibit the classic MDR characteristic of overexpressing ABC transporters. tandfonline.comiiarjournals.org A variety of biochemical and morphological techniques are employed to characterize these MDR models, including: tandfonline.comnih.govresearchgate.net
Colorimetric and fluorescent bioassays tandfonline.comnih.govresearchgate.net
Rhodamine and drug efflux analysis tandfonline.comnih.govresearchgate.net
Flow cytometry to measure P-gp function tandfonline.comnih.govresearchgate.net
RT-PCR to quantify the expression of MDR-related genes iiarjournals.orgnih.gov
ATPase assays to study interactions with ABC transporters tandfonline.comnih.govresearchgate.net
These models are crucial for screening and evaluating the potential of compounds to modulate or inhibit MDR. tandfonline.com
This compound's Capacity to Restore Intracellular Accumulation of Chemotherapeutic Agents
A key mechanism by which this compound reverses MDR is by inhibiting the function of efflux pumps, thereby increasing the intracellular concentration of chemotherapeutic drugs. nih.govnih.govnih.govmdpi.com Studies have shown that this compound can virtually restore the accumulation of doxorubicin in resistant C6 glioblastoma cells to levels observed in sensitive cells. nih.gov This effect is crucial because reduced intracellular drug concentration is a primary reason for the failure of chemotherapy in resistant cancers. unimore.itsemanticscholar.org Interestingly, the complete restoration of drug accumulation occurred at lower concentrations of this compound than what was required for the complete reversal of resistance, suggesting a potent and direct action on the efflux mechanism. nih.gov
Analysis of this compound's Potency in Reversing Doxorubicin Resistance
This compound has demonstrated significant potency in reversing doxorubicin resistance in a concentration-dependent manner. nih.gov In studies using resistant rat C6 glioblastoma cell lines, this compound was found to be at least three times more potent than azelastine (B1213491), another phthalazinone derivative. nih.gov At a concentration of 30 microM, this compound was able to completely restore doxorubicin sensitivity in both the C6 0.5 and C6 1V cell lines. nih.gov Furthermore, this compound was shown to inhibit azidopine (B1666438) binding to membrane preparations of these resistant cells, indicating a direct interaction with P-glycoprotein. nih.gov The inhibitory effect was more pronounced on membranes from C6 1V cells (expressing the mdr1b gene product) compared to C6 0.5 cells (expressing the mdr1a gene product), suggesting some degree of selectivity in its interaction with different P-gp isoforms. nih.gov
Table 1: Potency of this compound in Reversing Doxorubicin Resistance
| Cell Line | This compound Concentration for Complete Doxorubicin Sensitivity Restoration | Comparative Potency |
|---|---|---|
| C6 0.5 (Doxorubicin-resistant) | 30 microM nih.gov | At least 3x more potent than Azelastine nih.gov |
Antiviral Research with this compound: Focus on SARS-CoV-2 Main Protease Inhibition
The emergence of the COVID-19 pandemic prompted extensive research into repurposing existing drugs to inhibit the SARS-CoV-2 virus. nih.gov The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral therapies. nih.govfrontiersin.orgmdpi.com
In Silico Structure-Based Virtual Screening and Molecular Docking Studies of this compound
In silico methods, such as structure-based virtual screening and molecular docking, have been instrumental in identifying potential inhibitors of the SARS-CoV-2 main protease from libraries of existing drugs. nih.govnih.govmdpi.commdpi.com In one such study, this compound was identified from a drug library as a potential high-affinity binder to the active site of the SARS-CoV-2 Mpro. nih.gov Molecular docking simulations predicted a strong binding affinity for this compound to the Mpro. researchgate.net These computational studies provide a basis for further experimental validation of this compound as a potential antiviral agent against SARS-CoV-2. nih.gov
Table 2: Predicted Binding Affinity of this compound to SARS-CoV-2 Main Protease
| Docking Method | Calculated Binding Affinity Score (kcal/mol) |
|---|---|
| Blind Docking 1 | -10.29 researchgate.net |
| Blind Docking 2 | -10.10 researchgate.net |
Predictive Modeling of this compound's Inhibitory Concentrations (e.g., IC50 values)
Predictive modeling has been employed to estimate the inhibitory potential of this compound against specific viral enzymes. In the context of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication, computational models have predicted this compound's half-maximal inhibitory concentration (IC50). These predictions place its median IC50 value in the range of 2-24 µM. researchgate.net The IC50 value is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function, with lower values indicating greater potency. wikipedia.org Such modeling is a crucial first step in identifying promising antiviral candidates, guiding further experimental validation. researchgate.netdntb.gov.ua While predictive data points to its potential, further in vitro and in vivo studies are necessary to confirm the precise IC50 values against various viral targets, including proteases from viruses like Dengue. googleapis.comnih.gov
Mechanisms of Viral Enzyme Interaction and Inactivation by this compound
The proposed antiviral activity of this compound centers on its ability to inhibit key viral enzymes, particularly proteases. dntb.gov.uagoogleapis.com Viral proteases, such as the SARS-CoV-2 main protease (Mpro) and the Dengue virus NS2B-NS3 protease, are essential for the viral life cycle. who.intmdpi.com They function by cleaving large viral polyproteins into individual, functional proteins required for viral replication and assembly. who.intmdpi.com The inhibition of these enzymes effectively halts the maturation of the virus. who.int
The mechanism of action for many protease inhibitors involves binding to the enzyme's active site, thereby blocking access to its natural substrate. nih.govnih.gov In the case of this compound's predicted interaction with SARS-CoV-2 Mpro, it is hypothesized to act as an inhibitor that obstructs the enzyme's function. researchgate.netdntb.gov.ua This interaction prevents the proteolytic processing of the viral polyprotein, a critical step for producing mature viral particles. mdpi.com The general mechanism for such inhibitors often involves either competitive or non-competitive binding, which ultimately leads to the inactivation of the enzyme and suppression of viral replication. nih.govmdpi.com While computational studies suggest this compound's potential as a viral protease inhibitor, detailed experimental elucidation of its precise binding mode and the specific molecular interactions that lead to enzyme inactivation is an area for ongoing research.
Antineoplastic Potential of this compound as an Estrogen Receptor Alpha Inhibitor
Beyond its applications in other therapeutic areas, this compound has been identified as a potential antineoplastic agent through its activity as an inhibitor of Estrogen Receptor Alpha (ERα). researchgate.netepo.org ERα is a key driver in the progression of a majority of breast cancers, making it a critical therapeutic target. researchgate.netmdpi.com The inhibition of ERα can block estrogen-dependent growth signals in cancer cells. nih.gov
Computational Drug Discovery Approaches for ERα Ligand Identification
This compound was identified as a potential ERα inhibitor through a comprehensive computational drug discovery workflow. researchgate.net This process began with a large-scale virtual screening of the DrugLib library, a collection of existing drug compounds, using the MtiOpenScreen webserver. researchgate.net An initial filter, based on Lipinski's rule of five, was applied to select for compounds with drug-like properties. This screening identified 1500 compounds with favorable docking scores, ranging from -12.4 to -9.1 kcal/mol, against the ERα protein. researchgate.net
From this pool, this compound emerged as one of three particularly promising candidates selected for more intensive computational analysis. researchgate.net The use of such in silico techniques allows for the rapid and cost-effective screening of vast chemical libraries to identify novel ligands for therapeutic targets like ERα, a strategy that is increasingly central to modern drug discovery. nih.govrjraap.com
In Vitro Cellular Efficacy Studies of this compound in Cancer Cell Lines (e.g., MCF-7)
The antineoplastic potential of this compound, identified through computational screening, was subsequently validated through in vitro cellular assays. researchgate.net The MCF-7 human breast cancer cell line was selected for these studies because it is a well-established and widely used model in breast cancer research that notably expresses Estrogen Receptor Alpha (ERα). researchgate.netculturecollections.org.uknih.gov The growth and proliferation of MCF-7 cells are known to be dependent on estrogen signaling, making them an ideal system for evaluating the efficacy of ERα inhibitors. culturecollections.org.uknih.gov
In these studies, the anticancer activity of this compound was evaluated using an MTT assay, a colorimetric method that measures cell metabolic activity and, by extension, cell viability and proliferation. The results demonstrated that this compound exhibited anticancer efficacy comparable to that of Doxorubicin, a standard chemotherapy agent, in the ERα-specific MCF-7 cell line. researchgate.net This finding provides crucial experimental evidence supporting the computational predictions and establishes a strong basis for this compound's further development as a potential treatment for ERα-positive breast cancers. researchgate.nettexilajournal.com
Advanced Binding Affinity and Molecular Dynamics Simulations of this compound-ERα Complexes
To further investigate the interaction between this compound and Estrogen Receptor Alpha (ERα) at a molecular level, advanced computational techniques were employed. researchgate.net Following its initial identification, this compound was subjected to a battery of sophisticated simulations to characterize the stability and energetics of its binding to ERα. researchgate.netresearchgate.net These methods included re-docking, extensive molecular dynamics (MD) simulations, Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) calculations, and Free Energy Landscape (FEL) analysis. researchgate.net
Molecular dynamics simulations, which model the movement of atoms and molecules over time, confirmed that the this compound-ERα complex exhibited robust stability. researchgate.netnih.gov Analysis of the root-mean-square fluctuation (RMSF) indicated stable binding interactions within the ERα binding pocket. researchgate.net Furthermore, MM/GBSA calculations, a method used to estimate binding free energies, corroborated the favorable binding of this compound to the receptor. researchgate.net The Free Energy Landscape analysis provided deeper insights into the dynamic stability of the inhibitor-receptor complex. researchgate.net These comprehensive computational analyses strongly support the hypothesis that this compound acts as a potent and stable inhibitor of ERα, providing a detailed mechanistic foundation for its observed in vitro efficacy. researchgate.netmdpi.com
Interactive Data Table: Computational Analysis of this compound as an ERα Inhibitor
| Computational Method | Finding | Implication | Reference |
|---|---|---|---|
| Virtual Screening | Identified from DrugLib library with a docking score between -9.1 and -12.4 kcal/mol. | High potential for strong binding to ERα. | researchgate.net |
| Molecular Dynamics (MD) Simulations | Demonstrated robust stability and favorable binding interactions within the ERα binding pocket. | The compound forms a stable complex with the receptor over time. | researchgate.net |
| MM/GBSA Calculations | Confirmed favorable binding energies for the this compound-ERα complex. | The binding process is energetically favorable. | researchgate.net |
| Free Energy Landscape (FEL) Analysis | Provided insights into the dynamic stability of the inhibitor-ERα complex. | Shows a stable, low-energy binding conformation. | researchgate.net |
| RMSF Analysis | Showed stable binding interactions within the ERα binding pocket. | Specific residues in the receptor maintain stable contact with the inhibitor. | researchgate.net |
Molecular Mechanisms of Action and Target Engagement Studies of Flezelastine
Analysis of Flezelastine's Modulatory Effects on Cellular Transport Proteins (e.g., mdr1a, mdr1b gene products)
This compound has been identified as a potent agent in reversing multidrug resistance (MDR) in cancer cells. nih.gov MDR is a phenomenon where cancer cells develop resistance to a variety of chemotherapy drugs, often through the overexpression of ATP-binding cassette (ABC) transporters which function as drug efflux pumps. nih.gov The most well-known of these is P-glycoprotein (P-gp), encoded by the MDR1 gene in humans and the mdr1a and mdr1b genes in rodents. nih.govnih.govnih.gov
Research conducted on rat C6 glioblastoma cell lines demonstrated that this compound effectively reverses resistance to the chemotherapy drug doxorubicin (B1662922) in a concentration-dependent manner. nih.gov Studies showed that this compound was at least three times more potent than the related compound, azelastine (B1213491), in this capacity. nih.gov At a concentration of 30 µM, this compound was capable of completely restoring the sensitivity to doxorubicin in two different resistant cell lines: one expressing the mdr1a gene product (C6 0.5) and another expressing the mdr1b gene product (C6 1V). nih.gov
This compound's mechanism for reversing resistance involves the restoration of intracellular drug accumulation. It was observed to restore doxorubicin accumulation to levels seen in sensitive, non-resistant cells. nih.gov Interestingly, the concentration of this compound required to achieve full restoration of drug accumulation was lower than that needed for the complete reversal of drug resistance. nih.gov
Table 1: Effect of this compound on Doxorubicin Resistance in Rat C6 Glioblastoma Cells
| Cell Line | Primary MDR Gene Expressed | Effect of this compound | Reference |
|---|---|---|---|
| C6 0.5 | mdr1a | Reverses doxorubicin resistance; restores drug accumulation. | nih.gov |
| C6 1V | mdr1b | Reverses doxorubicin resistance; restores drug accumulation. | nih.gov |
Receptor Binding Profile of this compound
Further investigation into this compound's interaction with P-glycoprotein involved studying its ability to inhibit the binding of azidopine (B1666438), a dihydropyridine (B1217469) compound known to interact with P-gp. nih.gov this compound demonstrated a potent ability to inhibit azidopine binding to membrane preparations from both the C6 0.5 (mdr1a) and C6 1V (mdr1b) resistant cell lines. nih.gov
The inhibitory effect was more pronounced in membranes from the C6 1V cells, which express the mdr1b gene product, compared to the C6 0.5 cells that express the mdr1a gene product. nih.gov This suggests a preferential or more effective interaction with the mdr1b isoform of P-glycoprotein. nih.gov In these studies, this compound was consistently more potent than azelastine in inhibiting azidopine binding. nih.gov
This compound is a phthalazinone derivative, structurally related to azelastine. nih.gov Azelastine is well-characterized as a selective antagonist of histamine (B1213489) H1 receptors, with a much lower affinity for H2 receptors. nih.govdrugbank.com Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, when activated by histamine, contribute to the symptoms of an allergic response. drugbank.com
Given the structural similarity between this compound and azelastine, it is hypothesized that this compound may also interact with histamine receptors. Azelastine exhibits a high affinity for H1 receptors, which is central to its antihistaminic effects. nih.gov While direct binding studies on this compound's affinity for histamine receptors are not extensively detailed in the available literature, its classification alongside other histamine receptor modulators suggests a potential role in this area. iiab.me
This compound has been listed in compound libraries screened for activity against various biological targets, which suggests a potential for broader receptor interactions. dntb.gov.uagoogleapis.com
Opioid Receptor-Like 1 (ORL-1) Receptor: The ORL-1 receptor, also known as the nociceptin (B549756) receptor (NOP), is a G-protein coupled receptor related to the opioid receptor family. mdpi.comnih.gov It is involved in various physiological processes, including pain modulation. nih.gov While this compound has appeared in contexts discussing ORL-1 receptor pathways, specific studies confirming a direct binding affinity or functional modulation by this compound are not prominently available. epo.org
Eph Receptor: The Eph receptors constitute the largest family of receptor tyrosine kinases (RTKs) and are involved in cell-cell communication, influencing processes like cell migration, adhesion, and tissue patterning. medsci.orgmdpi.com They are activated by ephrin ligands on adjacent cells. plos.org this compound is mentioned in patent literature alongside other compounds in the context of modulating signal transduction pathways that can include Eph receptors, but direct evidence of this compound binding to or modulating Eph receptors has not been specifically documented in the reviewed literature. googleapis.com
Hypothesized Interactions with Histamine Receptors
Elucidation of Signal Transduction Pathways Influenced by this compound
Signal transduction is the process where a signal is transmitted through a cell, often via a series of molecular events, leading to a specific cellular response. wikipedia.org Based on its known and hypothesized receptor interactions, this compound may influence several key signaling pathways.
Influence on ABC Transporter-Mediated Signaling: By inhibiting the function of P-glycoprotein (mdr1a/1b), this compound directly interferes with an ATP-dependent transport pathway. nih.gov P-glycoprotein acts as a "hydrophobic vacuum cleaner," using the energy from ATP hydrolysis to expel substrates from the cell membrane. nih.gov By blocking this action, this compound modulates a critical cellular defense and transport mechanism, which is a form of signal pathway modulation. nih.gov
Potential Influence on Histamine Receptor-Mediated Pathways: If this compound acts as a histamine H1 receptor antagonist like its analogue azelastine, it would likely influence the Gq/11 signaling cascade. nih.govdrugbank.com H1 receptors primarily couple to Gαq proteins, which activate phospholipase C (PLC). frontiersin.org PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacyl glycerol (B35011) (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. frontiersin.org
Predicted Influence on Other Pathways: this compound's inclusion in screenings related to ORL-1 and Eph receptors suggests a potential, though unconfirmed, influence on their respective pathways. googleapis.comepo.org
ORL-1 (NOP) Receptor Pathway: As a GPCR, the ORL-1 receptor primarily couples to Gi/o proteins, which inhibit adenylyl cyclase, reduce cyclic AMP (cAMP) levels, and modulate ion channel activity. nih.govnih.gov
Eph Receptor Pathway: As receptor tyrosine kinases, Eph receptors, upon binding their ephrin ligands, initiate "forward signaling" through autophosphorylation of their intracellular kinase domains. mdpi.com This leads to the recruitment and activation of various downstream signaling proteins that can influence pathways such as Ras/ERK, PI3K-Akt, and Rho GTPase-mediated actin dynamics. researchgate.net
While the precise and complete signal transduction profile of this compound is not fully elucidated, its well-documented effect on P-glycoprotein and hypothesized interaction with histamine receptors provide a foundation for understanding its molecular mechanisms.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Flezelastine
Fundamental Principles of SAR Applied to Flezelastine Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically altering a molecule's structure to observe the corresponding changes in biological activity. chembk.com This process helps identify the pharmacophore—the essential arrangement of functional groups necessary for biological activity. For this compound, an SAR campaign would involve the synthesis and biological evaluation of a series of analogues to probe the importance of its distinct structural components: the phthalazinone core, the N-substituted azepane ring, the phenylethyl group, and the 4-fluorobenzyl moiety. nih.govchembk.com
An SAR study on this compound would systematically address questions such as:
The role of the phthalazinone core: Is this bicyclic system essential? Modifications could include altering the heterocycle or changing substituent positions.
The importance of the azepane linker: The seven-membered ring's size, conformation, and point of attachment are critical. Analogues with different ring sizes (e.g., piperidine, piperazine) would be synthesized.
The contribution of the N-phenylethyl group: The length of the ethyl chain and the phenyl ring's substitution pattern would be varied to assess their impact on potency and selectivity.
The significance of the 4-fluorobenzyl group: The fluorine atom's position and identity (e.g., replacing it with other halogens or electron-withdrawing/donating groups) would be explored to understand its role in receptor binding.
The findings from such a study are typically compiled into a table to visualize the relationship between structural changes and activity.
Table 1: Illustrative SAR Data for Hypothetical this compound Analogues (Note: This table is a hypothetical representation to illustrate the SAR concept, as specific experimental data for this compound derivatives is not publicly available.)
< table> < thead> < tr> < th>Compound ID< /th> < th>Modification from this compound< /th> < th>Hypothetical ERα Binding Affinity (IC₅₀, nM)< /th> < th>SAR Interpretation< /th> < /tr> < /thead> < tbody> < tr> < td>this compound< /td> < td>Baseline< /td> < td>50< /td> < td>Reference compound< /td> < /tr> < tr> < td>Analogue 1< /td> < td>Fluorine at position 3 on benzyl (B1604629) ring< /td> < td>150< /td> < td>Position of fluorine is important for activity.< /td> < /tr> < tr> < td>Analogue 2< /td> < td>Fluorine replaced with Chlorine< /td> < td>75< /td> < td>Halogen identity influences potency.< /td> < /tr> < tr> < td>Analogue 3< /td> < td>Phenylethyl group replaced with Benzyl< /td> < td>200< /td> < td>Ethyl linker is critical for optimal binding.< /td> < /tr> < tr> < td>Analogue 4< /td> < td>Azepane ring replaced with Piperidine ring< /td> < td>500< /td> < td>Seven-membered ring is preferred over a six-membered ring.< /td> < /tr> < /tbody> < /table>
Computational Methodologies for QSAR Model Development for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to correlate the chemical structure of compounds with their biological activity. This computational technique aims to develop a mathematical equation that can predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process.
Developing a QSAR model for this compound would involve several key steps:
Data Set Assembly: A collection of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values for ERα inhibition) would be required.
Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These numerical values represent different aspects of the molecule's structure and properties.
Variable Selection: Statistical methods are used to select a subset of the most relevant descriptors that have the strongest correlation with biological activity.
Model Generation and Validation: A mathematical model is built using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM). The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external (a test set of compounds not used in model building) methods.
For this compound, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. These methods generate 3D contour maps that visualize regions where steric, electrostatic, or other fields positively or negatively influence activity, providing a visual guide for designing more potent molecules.
Table 2: Examples of Molecular Descriptors for QSAR Analysis
< table> < thead> < tr> < th>Descriptor Class< /th> < th>Example Descriptors< /th> < th>Information Encoded< /th> < /tr> < /thead> < tbody> < tr> < td>Constitutional (1D)< /td> < td>Molecular Weight, Number of H-bond donors/acceptors< /td> < td>Basic molecular composition and size< /td> < /tr> < tr> < td>Topological (2D)< /td> < td>Wiener index, Kier & Hall connectivity indices< /td> < td>Atomic connectivity and branching< /td> < /tr> < tr> < td>Geometrical (3D)< /td> < td>Molecular surface area, Volume< /td> < td>Three-dimensional shape and size< /td> < /tr> < tr> < td>Quantum-Chemical< /td> < td>HOMO/LUMO energies, Dipole moment< /td> < td>Electronic properties and reactivity< /td> < /tr> < /tbody> < /table>
Identification of Key Structural Motifs and Functional Groups Dictating this compound Activity
The biological activity of a drug molecule is dictated by its functional groups and structural motifs, which govern interactions with its biological target. Analysis of this compound's structure reveals several key motifs that would likely be critical for its activity.
Phthalazinone Core: This planar, aromatic heterocyclic system can participate in π-π stacking interactions with aromatic amino acid residues (like Phenylalanine, Tyrosine, or Tryptophan) in a receptor's binding pocket. The carbonyl oxygen and ring nitrogens can also act as hydrogen bond acceptors.
4-Fluorobenzyl Group: The phenyl ring provides a large, hydrophobic surface for van der Waals or hydrophobic interactions. The fluorine atom is a weak hydrogen bond acceptor and can modulate the electronic properties of the ring, potentially enhancing binding affinity or influencing metabolic stability.
N-Phenylethyl Azepane Moiety: This large, flexible, and lipophilic group is likely crucial for positioning the molecule within the binding site. The tertiary amine in the azepane ring is basic and would be protonated at physiological pH, allowing it to form a strong ionic interaction or a hydrogen bond with an acidic residue (e.g., Aspartate or Glutamate) in the receptor.
In silico docking studies of this compound with the estrogen receptor-α (ERα) have suggested its potential to bind stably within the receptor's pocket, supporting the importance of these motifs in forming favorable interactions. nih.govncats.io
Stereochemical Considerations in this compound's Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in a drug's biological activity. Many drugs are chiral, existing as enantiomers (non-superimposable mirror images), which can have vastly different pharmacological and toxicological profiles because biological targets like receptors and enzymes are themselves chiral.
Rational Design and Optimization Strategies for this compound Analogues
Rational drug design utilizes the knowledge of a drug's biological target and its structure-activity relationships to design more potent and selective compounds. This approach can be broadly categorized into structure-based and ligand-based design.
Structure-Based Drug Design (SBDD): This strategy relies on the known 3D structure of the target protein. Recent in silico studies have used this approach by docking this compound into the binding site of the estrogen receptor-α. nih.govncats.io Such models allow researchers to visualize the binding pose and key interactions. This information can then be used to design new analogues with modifications predicted to improve these interactions, for example, by adding a functional group to form a new hydrogen bond or by modifying a substituent to better fit a hydrophobic pocket.
Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are used. These rely on the knowledge of a set of molecules known to be active. From this set, a pharmacophore model can be developed, defining the essential 3D arrangement of functional groups required for activity. This pharmacophore can then be used to screen virtual libraries for new, structurally diverse compounds that fit the model.
For this compound, a combined approach would be most effective. The existing docking studies provide a structure-based starting point. nih.govncats.io The synthesis and testing of analogues based on these models would generate SAR data, which could then be used to build and refine predictive QSAR and pharmacophore models, creating a powerful feedback loop for the optimization of this compound analogues.
Comparative Pharmacological and Mechanistic Studies with Flezelastine Analogues
Comparative Analysis of Flezelastine and Azelastine (B1213491) in Multidrug Resistance Reversal
This compound, a phthalazinone derivative, has demonstrated significant potential as a reversing agent for multidrug resistance (MDR) in cancer cells, a phenomenon that poses a major obstacle to effective chemotherapy. waocp.orgmdpi.com The classical mechanism of MDR often involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy. waocp.orgnih.gov
In a comparative study, both this compound and its parent compound, azelastine, were investigated for their ability to reverse resistance to doxorubicin (B1662922) in rat C6 glioblastoma cell lines. nih.govdrugbank.com The findings revealed that both compounds could reverse doxorubicin resistance in a manner dependent on their concentration. nih.govdrugbank.com Notably, this compound was found to be at least three times more potent than azelastine in this capacity. nih.govdrugbank.com At a concentration of 30 microM, this compound was capable of completely restoring sensitivity to doxorubicin in the resistant cell lines. nih.govdrugbank.com
The mechanism underlying this reversal of resistance involves the restoration of intracellular drug accumulation. nih.gov Both this compound and azelastine were able to increase the accumulation of doxorubicin in resistant cells to levels comparable to those in sensitive cells. nih.govdrugbank.com Interestingly, this effect was observed at lower concentrations of the modulators than what was required for the complete reversal of resistance. nih.govdrugbank.com
Further investigation into the molecular mechanism showed that both this compound and azelastine inhibit the binding of azidopine (B1666438), a known P-gp substrate, to membrane preparations from the resistant C6 cell lines. nih.gov This suggests that these compounds directly interact with P-gp. This compound again demonstrated greater potency in inhibiting azidopine binding compared to azelastine. nih.gov The study also highlighted a differential effect on P-gp isoforms, with both drugs showing more successful inhibition of azidopine binding in cells expressing the mdr1b gene product compared to those expressing the mdr1a gene product. nih.gov
Table 1: Comparative Activity of this compound and Azelastine in Reversing Doxorubicin Resistance
| Compound | Relative Potency in Doxorubicin Resistance Reversal | Effect on Doxorubicin Accumulation | Inhibition of Azidopine Binding |
| This compound | At least 3x more potent than Azelastine nih.govdrugbank.com | Restored to levels of sensitive cells nih.govdrugbank.com | More potent than Azelastine nih.gov |
| Azelastine | Effective, but less potent than this compound nih.govdrugbank.com | Restored to levels of sensitive cells nih.govdrugbank.com | Less potent than this compound nih.gov |
Differential Receptor Affinities and Binding Selectivities within Phthalazinone Derivatives
The phthalazinone core is a versatile scaffold found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antihistaminic, antihypertensive, and anticancer properties. researchgate.netnih.govresearchgate.net The diverse biological profiles of these derivatives can be attributed to their varying affinities and selectivities for different receptors. researchgate.netosf.io
Research into a series of new arylpiperazine derivatives of phenylphthalazin-1(2H)-one, connected by an alkyl chain, has provided insights into their receptor binding profiles. researchgate.net These compounds were evaluated for their affinity towards α1-adrenoceptors, α2-adrenoceptors, and the 5-HT1A serotoninergic receptor. researchgate.net The length of the polymethylene spacer chain between the phthalazinone moiety and the arylpiperazine residue was found to significantly influence the affinity and selectivity for α1-adrenoceptors. researchgate.net A progressive increase in affinity was observed as the chain length was extended, reaching a maximum at seven carbon atoms. researchgate.net
For instance, certain 4-substituted-2(1H)-phthalazinone derivatives have shown submicromolar affinities for α1A-, α1B-, and α1D-adrenoceptors. researchgate.net The presence of a hydrogen bond donor group was identified as a key factor for affinity and selectivity at α1B-adrenoceptors, a finding supported by molecular modeling studies. researchgate.net
Furthermore, some phthalazinone analogues have been identified as bivalent histamine (B1213489) receptor antagonists, targeting both H1 and H3 receptors, which could be beneficial for treating conditions like allergic rhinitis. osf.io The affinity for these receptors can be modulated by structural modifications to the phthalazinone scaffold.
Table 2: Receptor Binding Affinities of Selected Phthalazinone Derivatives
| Compound Class | Target Receptors | Key Structural Determinants for Affinity |
| Arylpiperazinylalkyl-phenylphthalazinones | α1-AR, α2-AR, 5-HT1A researchgate.net | Length of the alkyl spacer chain researchgate.net |
| 4-Substituted-2(1H)-phthalazinones | α1A-AR, α1B-AR, α1D-AR researchgate.net | Presence of a hydrogen bond donor group for α1B selectivity researchgate.net |
| Phthalazinone-based bivalent antagonists | H1 and H3 histamine receptors osf.io | Specific substitutions on the phthalazinone core |
Structural Basis for Varied Biological Profiles Among Related Compounds
The diverse biological activities of phthalazinone derivatives are intrinsically linked to their three-dimensional structures and the specific physicochemical properties of their substituents. researchgate.netspu.edu.sy Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure influence biological function. spu.edu.symdpi.com
For phthalazinone derivatives acting as multidrug resistance modulators, the interaction with P-glycoprotein is a key determinant of their activity. The ability of this compound to more potently inhibit azidopine binding compared to azelastine suggests that subtle structural differences between the two molecules significantly impact their interaction with the transporter protein. nih.gov
In the context of α1-adrenoceptor antagonists, molecular modeling has been instrumental in developing pharmacophore models that define the essential structural features for high-affinity binding. sapub.org These models highlight the importance of specific hydrophobic and hydrogen-bonding interactions between the ligand and the receptor. researchgate.net For example, the orientation of the phenyl ring and the nature of the substituent at the 4-position of the phthalazinone ring can dramatically alter receptor affinity and selectivity. researchgate.net
Recent studies on phthalazinone derivatives as allosteric inhibitors of human DNA methyltransferase 3A (DNMT3A) have further underscored the importance of specific structural moieties. acs.org It was found that the tetrazole and phthalazinone groups were critical for inhibitory activity. acs.org The removal of a lipophilic moiety led to a decrease in potency, indicating the importance of hydrophobic interactions in the binding pocket. acs.org Docking studies predicted key interactions with specific amino acid residues, providing a structural rationale for the observed activity. acs.org
The planarity and potential for hydrogen bonding of the phthalazinone ring system itself are also critical. acs.org The loss of a potential hydrogen-bond acceptor in one analogue resulted in a significant reduction in activity, emphasizing the role of specific, directed interactions in the biological effect. acs.org
Advanced Analytical and Preclinical Methodologies Applied to Flezelastine Research
Chromatographic Techniques for Flezelastine Metabolic Studies (In Vitro Metabolism)
The in vitro metabolism of this compound has been extensively studied using various chromatographic techniques. These methods are essential for separating and identifying the parent drug and its metabolites following incubation with liver microsomes, which contain the cytochrome P450 enzymes responsible for drug metabolism. nih.gov An achiral high-performance liquid chromatography (HPLC) method utilizing a silica (B1680970) gel column has been developed to support these investigations. nih.gov
Due to this compound's chiral nature, its enantiomers can exhibit different metabolic profiles and pharmacological activities. unife.it Therefore, the stereoselective in vitro biotransformation of this compound has been a key area of research. researchgate.net Chiral HPLC has been the primary technique for this purpose, allowing for the separation and quantification of individual enantiomers of both this compound and its metabolites. nih.govunife.it
A significant breakthrough in this area was the use of a Chiralpak AD column, which not only separates the enantiomers of this compound but also simultaneously resolves the enantiomers of its N-dephenethyl metabolite. nih.gov This capability is critical for understanding the stereoselectivity of the metabolic pathways. researchgate.net Studies using liver homogenates from various species have demonstrated diverse stereoselective metabolism. researchgate.net For instance, porcine liver microsomes showed a high degree of enantioselectivity, preferentially metabolizing (-)-flezelastine. researchgate.net In incubations with bovine liver microsomes, the N-dephenethylthis compound enantiomer formed from (+)-flezelastine was predominant. nih.gov
The development of these chiral separation methods is fundamental for evaluating the enantiomeric purity and metabolic stability of chiral drugs like this compound. unife.it
Table 1: Chiral HPLC Methods for this compound Metabolic Profiling
| Parameter | Details | Reference |
| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Chiral Stationary Phase | Chiralpak AD | nih.gov |
| Analytes Separated | This compound enantiomers, N-dephenethylthis compound enantiomers | nih.gov |
| Key Finding | Porcine liver microsomes preferentially metabolize (-)-flezelastine. | researchgate.net |
| Key Finding | The N-dephenethylthis compound enantiomer from (+)-flezelastine is dominant after incubation with bovine liver microsomes. | nih.gov |
A primary metabolite of this compound is formed through N-dephenethylation. nih.gov The Chiralpak AD HPLC method has been instrumental in the simultaneous separation and analysis of this N-dephenethyl metabolite alongside the parent drug. nih.gov
Furthermore, investigations using induced rat liver microsomes revealed the stereoselective formation of a previously unknown metabolite, which was detected only in samples incubated with (+)-flezelastine. nih.gov Initial structural analysis suggests this new metabolite is likely an aromatically hydroxylated derivative of N-dephenethylthis compound. nih.gov
Table 2: Identified Metabolites of this compound
| Metabolite | Method of Identification | Precursor Enantiomer | Reference |
| N-dephenethylthis compound | Chiral HPLC | Racemic, (+)-flezelastine, (-)-flezelastine | nih.gov |
| Aromatic hydroxylated derivative of N-dephenethylthis compound | Chiral HPLC | (+)-flezelastine | nih.gov |
Chiral HPLC for Enantiomeric Separation and Metabolic Profiling
Application of Preclinical In Vitro Assays in this compound Efficacy Assessment
Preclinical in vitro assays are fundamental in the early assessment of a drug's potential efficacy. nih.gov These assays provide a controlled environment to study the mechanism of action and the pharmacological effects of a compound on specific biological targets. innoserlaboratories.com For a drug like this compound, with anti-allergic and anti-asthmatic properties, in vitro assays would be designed to measure its effects on cellular processes relevant to allergic and inflammatory responses.
While specific in vitro efficacy data for this compound is not detailed in the provided search results, the general approach involves using cell-based assays to quantify the drug's ability to modulate cellular responses. For instance, assays could measure the inhibition of inflammatory mediator release (e.g., histamine) from mast cells or basophils, or the modulation of cytokine production from immune cells. google.com The potency of the drug in these assays (e.g., IC50 or EC50 values) is a key parameter used to predict its potential therapeutic efficacy. nih.gov
Table 3: General Preclinical In Vitro Assays for Efficacy Assessment of Anti-Allergic Compounds
| Assay Type | Purpose | Potential Readout |
| Mast Cell Degranulation Assay | To assess the inhibition of histamine (B1213489) release. | Histamine levels, beta-hexosaminidase activity. |
| Cytokine Release Assay | To measure the modulation of pro-inflammatory or anti-inflammatory cytokine production. | Cytokine levels (e.g., IL-4, IL-5, IL-13, TNF-α) measured by ELISA or other immunoassays. |
| Receptor Binding Assay | To determine the affinity of the drug for its target receptor (e.g., H1-histamine receptor). | Radioligand binding, fluorescence polarization. |
| Reporter Gene Assay | To measure the activation or inhibition of specific signaling pathways. | Luciferase activity, fluorescent protein expression. |
Strategies for Designing Preclinical Studies to Establish Biological Plausibility
The design of preclinical studies is critical for establishing the biological plausibility of a therapeutic candidate before it can be advanced to clinical trials. nih.gov A well-designed preclinical program aims to provide robust evidence that the drug engages its target and elicits a physiological response consistent with its proposed mechanism of action.
Key strategies in designing these studies include:
Hypothesis-Driven Research: Each study should be designed to test a specific hypothesis related to the drug's mechanism and expected effect. nih.gov
Dose-Response Relationship: Establishing a clear relationship between the concentration of the drug and the magnitude of the biological effect is crucial.
Use of Relevant Models: Employing in vitro and in vivo models that accurately recapitulate aspects of the human disease is essential for translational relevance. innoserlaboratories.com
Inclusion of Appropriate Controls: Positive and negative controls are necessary to ensure the validity of the experimental results.
Blinding and Randomization: To minimize bias, especially in in vivo studies, experiments should be conducted in a blinded and randomized manner. nih.gov
For this compound, preclinical studies would be designed to demonstrate its antihistaminic and anti-inflammatory properties in relevant models. This would involve a combination of in vitro assays, as described above, and in vivo studies in animal models of allergy and asthma. The collective data from these studies would build a strong case for the biological plausibility of this compound as a treatment for these conditions.
Table 4: Strategies for Designing Preclinical Studies
| Strategy | Description | Importance |
| Clear Hypothesis | Defining the specific question the study aims to answer. | Guides the experimental design and interpretation of results. nih.gov |
| Power Analysis | Determining the appropriate sample size to detect a statistically significant effect. | Ensures the study is adequately powered to draw meaningful conclusions. nih.gov |
| Selection of Endpoints | Choosing relevant and measurable outcomes that reflect the biological effect of the drug. | Provides direct evidence of the drug's activity and mechanism. |
| Control Groups | Including vehicle-treated, and where appropriate, positive control groups. | Allows for the attribution of observed effects to the drug and provides a benchmark for efficacy. |
| Characterization of Exposure | Measuring the concentration of the drug in the biological system (in vitro) or in plasma and target tissues (in vivo). | Links the pharmacological effect to the drug's concentration. |
Future Directions and Emerging Research Avenues for Flezelastine
Exploration of Novel Therapeutic Indications based on Preclinical Findings
Preclinical research has opened up exciting new possibilities for flezelastine, suggesting its potential utility far beyond its initial application. These investigations are uncovering new mechanisms of action and identifying novel cellular targets for the compound.
One significant area of research is in oncology. Studies have identified this compound as a potential P-glycoprotein (P-gp) inhibitor. uma.pt P-glycoprotein is a transporter protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance (MDR), a major obstacle in cancer treatment. uma.pt By inhibiting P-gp, this compound could potentially be used as a "chemosensitizer," restoring the effectiveness of anticancer drugs in resistant tumors. nih.gov
Further strengthening its potential in cancer therapy, a recent study employing computational drug discovery methods identified this compound as a promising inhibitor of Estrogen Receptor Alpha (ERα). researchgate.net This receptor is a key driver in the majority of breast cancers. The study found that this compound demonstrated strong and stable binding to the receptor's pocket, and subsequent lab tests on an ERα-specific breast cancer cell line (MCF-7) showed it had anticancer activity. researchgate.net
In the realm of infectious diseases, this compound was identified through virtual screening as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for the replication of the virus that causes COVID-19. mdpi.com Molecular docking studies showed a high predicted binding affinity for the enzyme, suggesting it could be explored as a potential antiviral agent. mdpi.com
These preclinical findings highlight a promising future for this compound in drug repositioning, building upon existing research to potentially offer new treatments more quickly and efficiently than starting from scratch. nih.gov
| Potential New Indication | Target | Key Preclinical Finding |
| Oncology (Multidrug Resistance) | P-glycoprotein (P-gp) | Acts as a chemosensitizer, potentially reversing multidrug resistance in cancer cells. nih.gov |
| Oncology (Breast Cancer) | Estrogen Receptor Alpha (ERα) | Shows strong inhibitory potential and anticancer activity in ERα-positive breast cancer cells. researchgate.net |
| Infectious Disease (COVID-19) | SARS-CoV-2 Main Protease (Mpro) | Identified as a potential inhibitor with high predicted binding affinity in computational studies. mdpi.com |
Advanced Computational Modeling for Deeper Target Prediction and Validation
The re-evaluation of this compound for new therapeutic roles has been significantly accelerated by advanced computational modeling. These in silico techniques allow researchers to simulate and predict how the compound interacts with biological targets at a molecular level, providing deep insights before undertaking more complex laboratory experiments. numberanalytics.com
Virtual screening has been a key tool, enabling the rapid assessment of large libraries of existing drugs against specific disease targets. It was through this method that this compound was first flagged as a potential inhibitor for both Estrogen Receptor Alpha (ERα) and the SARS-CoV-2 main protease. researchgate.netmdpi.com
Following initial identification, more sophisticated computational methods are employed for validation:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, estimating the binding affinity. For both ERα and the SARS-CoV-2 protease, docking studies revealed that this compound fits well into the binding sites of these proteins. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the drug-target complex. researchgate.net Studies on the this compound-ERα complex used MD simulations to confirm that the binding was stable over time. researchgate.net
MM/GBSA Calculations: The Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) method is used to calculate the binding free energy, offering a more refined prediction of binding affinity. This analysis further confirmed favorable binding energies for this compound with ERα. researchgate.net
These computational approaches are indispensable, not only for identifying new targets but also for understanding the precise molecular interactions that underpin a compound's activity. nasa.gov This detailed knowledge is crucial for guiding the subsequent development of more effective and specific drugs.
| Computational Method | Application in this compound Research | Purpose |
| Virtual Screening | Identification of this compound as a potential inhibitor of ERα and SARS-CoV-2 Mpro. researchgate.netmdpi.com | Rapidly screen large compound libraries to find potential hits for a specific biological target. |
| Molecular Docking | Prediction of binding modes and affinities for ERα and SARS-CoV-2 Mpro. researchgate.netmdpi.com | To model the interaction between a ligand (this compound) and a protein target. |
| Molecular Dynamics (MD) Simulation | Analysis of the dynamic stability of the this compound-ERα complex. researchgate.net | To simulate the physical motions of atoms and molecules to assess complex stability. |
| MM/GBSA | Calculation of the binding free energy between this compound and ERα. researchgate.net | To provide a more accurate estimation of the binding affinity of a drug-target complex. |
Development of Next-Generation this compound Analogues with Enhanced Specificity
Building on the discovery of novel activities, a logical next step in research is the design and synthesis of next-generation this compound analogues. An analogue is a compound that is structurally similar to the original but has been modified to alter its properties. The primary goal is to enhance its potency and specificity for the newly identified targets while minimizing activity at its original target, the histamine (B1213489) H1 receptor, to reduce potential side effects.
This strategy, sometimes referred to as "selective optimization of side activities" (SOSA), is an efficient approach to drug discovery. uma.pt It leverages the known scaffold of an existing drug to create new therapeutic agents. uma.pt For this compound, this could involve:
Modifications to Enhance Target Binding: Chemical groups could be added or altered on the this compound molecule to create stronger or more specific interactions with the binding pockets of targets like ERα or P-glycoprotein.
Improving Pharmacokinetic Properties: Fluorination, a technique used to create analogues of other drugs, could be explored to improve metabolic stability and reduce susceptibility to being broken down by enzymes in the body. researchgate.net
Stereospecific Synthesis: this compound is a chiral molecule, meaning it exists in two mirror-image forms (enantiomers). Research has already been conducted on methods to separate these enantiomers. mdpi.com Future work could involve synthesizing and testing each enantiomer individually. It is common for one enantiomer to be significantly more active or have a different biological profile than the other. Developing a single-enantiomer drug could lead to greater efficacy and a better safety profile. mdpi.com
The development of such analogues represents a focused effort to translate the promising preclinical findings into optimized therapeutic candidates with improved clinical potential.
Integration of Systems Biology and Omics Data in this compound Research
To fully comprehend the therapeutic potential of this compound and its analogues, future research must move beyond a single-target focus and embrace a systems-level perspective. Systems biology aims to understand the complex interactions within biological systems as a whole. nih.gov This can be achieved by integrating various "omics" datasets, which provide a comprehensive snapshot of different molecular layers within a cell or organism. frontiersin.org
While direct multi-omics studies on this compound have not yet been published, applying these approaches would be a critical future direction:
Transcriptomics (RNA analysis): By treating cancer cells with this compound and analyzing changes in gene expression, researchers could map the downstream effects of ERα or P-gp inhibition. This could reveal entire pathways that are affected by the drug, identify biomarkers of response, and suggest potential combination therapies.
Proteomics (Protein analysis): This would allow for the direct measurement of changes in the levels and activity of thousands of proteins following this compound treatment, providing a more direct view of the drug's functional impact than transcriptomics.
Metabolomics (Metabolite analysis): As the end products of cellular processes, metabolites provide a real-time indicator of a cell's physiological state. nih.gov Analyzing the metabolome of cells treated with this compound could uncover changes in cellular metabolism, which is often reprogrammed in cancer.
Integrating these multi-omics datasets can create a holistic model of this compound's mechanism of action, improving our understanding of its influence on complex disease networks and paving the way for more precise and personalized medical applications. nih.gov
| Omics Approach | Potential Application in this compound Research | Research Question |
| Transcriptomics | Analyze gene expression changes in ERα-positive breast cancer cells after treatment. | Which gene networks are modulated by this compound's inhibition of ERα? |
| Proteomics | Profile protein-level changes in multidrug-resistant cells treated with this compound. | How does this compound affect the expression of other ABC transporters and cellular stress pathways? |
| Metabolomics | Characterize the metabolic fingerprint of cells treated with this compound. | Does this compound alter key metabolic pathways, such as glycolysis or lipid metabolism, in cancer cells? |
| Multi-Omics Integration | Combine data from all omics layers to build a comprehensive network model. | What is the complete systems-level impact of this compound on a cancer cell, and can this predict patient response? nih.gov |
Q & A
Basic: What computational methods are recommended to assess Flezelastine’s binding affinity to viral proteases?
Answer:
To evaluate this compound’s binding affinity, researchers typically employ blind docking and site-specific docking protocols. Blind docking involves screening the entire protein surface to identify potential binding pockets, while site-specific docking targets known catalytic sites (e.g., SARS-CoV-2 main protease). Binding scores (e.g., -10.29 kcal/mol for this compound in blind docking ) are calculated using force fields like AutoDock Vina. Validation includes comparing results across multiple docking software and cross-referencing with experimental data (e.g., crystallography or surface plasmon resonance). Ensure parameters such as grid size and exhaustiveness are standardized to minimize variability .
Advanced: How can discrepancies in this compound’s binding affinity values across docking studies be reconciled?
Answer:
Discrepancies often arise from differences in docking algorithms, scoring functions, or protein conformational states. To resolve these:
Compare Methodologies : Replicate studies using both blind and site-specific docking (e.g., this compound’s affinity varied from -10.29 kcal/mol to -11.73 kcal/mol across protocols ).
Molecular Dynamics (MD) Simulations : Run 50–100 ns MD trajectories to assess binding stability and energy landscapes.
Experimental Validation : Use isothermal titration calorimetry (ITC) or enzymatic inhibition assays to verify computational predictions.
Statistical Analysis : Apply multivariate regression to identify variables (e.g., solvation models) contributing to score variations .
Basic: What experimental steps are critical for validating this compound’s antiviral activity post in silico screening?
Answer:
In Vitro Assays : Measure IC₅₀ values in SARS-CoV-2 pseudovirus or live-virus systems.
Cytotoxicity Testing : Use MTT assays to ensure selectivity (e.g., CC₅₀ > 100 µM).
Enzymatic Inhibition : Test this compound’s effect on protease activity via fluorescence-based cleavage assays.
Structural Confirmation : Co-crystallize this compound with the target protease to validate binding poses .
Advanced: How can researchers optimize molecular dynamics (MD) protocols for this compound-protein complexes?
Answer:
Force Field Selection : Use AMBER or CHARMM36 with explicit solvent models (TIP3P) for accurate ligand parameterization.
Equilibration : Run 10 ns NPT equilibration at 310 K and 1 bar before production simulations.
Trajectory Analysis : Calculate root-mean-square deviation (RMSD) of this compound’s position and binding free energy via MM-PBSA.
Reproducibility : Share simulation parameters (e.g., time steps, cutoff distances) in supplementary materials to enable replication .
Basic: What chemical properties of this compound influence its pharmacokinetic profile?
Answer:
Key properties include:
- Molecular Weight : 447.52 g/mol (affects bioavailability).
- LogP : ~3.2 (indicates moderate lipophilicity).
- Solubility : Assess in PBS (pH 7.4) and simulated gastric fluid.
- Metabolic Stability : Test in liver microsomes for CYP450 interactions.
Reference experimental protocols from material characterization guidelines .
Advanced: What strategies mitigate off-target interactions of this compound in computational studies?
Answer:
Pan-Assay Interference Compound (PAINS) Filtering : Screen this compound against PAINS databases to eliminate promiscuous binders.
Selectivity Profiling : Dock this compound against homologous proteases (e.g., human cathepsin L) to calculate selectivity indices.
Dose-Response Curves : Use Hill slopes to identify non-specific binding at high concentrations.
CRISPR Knockout Models : Validate target specificity in cell lines lacking the protease of interest .
Basic: How to design a dose-response study for this compound’s antiviral efficacy?
Answer:
Concentration Range : Test 0.1–100 µM in 3-fold dilutions.
Controls : Include positive controls (e.g., remdesivir) and vehicle controls (DMSO <0.1%).
Replicates : Use n ≥ 3 biological replicates to ensure statistical power.
Data Normalization : Express viral inhibition as a percentage of untreated controls.
EC₅₀ Calculation : Fit data to a four-parameter logistic model using GraphPad Prism .
Advanced: How should researchers address low reproducibility in this compound’s computational binding data?
Answer:
Standardize Protocols : Adopt community guidelines (e.g., docking software version, grid parameters).
Open Data : Share raw docking files (e.g., PDBQT) and scoring matrices in repositories like Zenodo.
Consensus Docking : Combine results from ≥2 algorithms (e.g., AutoDock, Glide) to identify robust hits.
Machine Learning : Train models on this compound’s binding features to predict false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
